4-Methoxy-3-nitrobenzyl bromide chemical properties
4-Methoxy-3-nitrobenzyl bromide chemical properties
An In-depth Technical Guide to 4-Methoxy-3-nitrobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Methoxy-3-nitrobenzyl bromide (CAS No. 61010-34-2). This compound is a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates and as a photolabile protecting group.[1][2]
Chemical and Physical Properties
4-Methoxy-3-nitrobenzyl bromide is a substituted aromatic compound featuring a reactive benzyl bromide moiety. The electronic properties of the aromatic ring are modulated by an electron-donating methoxy group and an electron-withdrawing nitro group, which influences its reactivity.[2][3]
| Property | Value | Source |
| CAS Number | 61010-34-2 | [1][4][5][6] |
| Molecular Formula | C₈H₈BrNO₃ | [4][5][7] |
| Molecular Weight | 246.06 g/mol | [4][6] |
| IUPAC Name | 4-(Bromomethyl)-1-methoxy-2-nitrobenzene | [5] |
| Synonyms | 3-Nitro-4-methoxybenzyl bromide | [5] |
| Melting Point | 110-112 °C | [6] |
| Appearance | Pale yellow crystalline solid (typical) | [8] |
Spectroscopic Data (Predicted)
While specific experimental spectra are best obtained on a lot-specific basis, the following table outlines the expected characteristic signals for 4-Methoxy-3-nitrobenzyl bromide based on its structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Singlet for -OCH₃ protons (~4.0 ppm)- Singlet for benzylic -CH₂ Br protons (~4.7 ppm)- Aromatic protons exhibiting characteristic shifts and coupling patterns for a 1,2,4-trisubstituted benzene ring (~7.0-8.0 ppm) |
| ¹³C NMR | - Signal for benzylic C H₂Br (~30-35 ppm)- Signal for -OC H₃ (~56 ppm)- Aromatic carbon signals (~110-155 ppm)- Carbon bearing the nitro group will be significantly deshielded. |
| IR (Infrared) | - C-H stretching (aromatic and aliphatic) ~2850-3100 cm⁻¹- Asymmetric and symmetric NO₂ stretching ~1520 cm⁻¹ and ~1340 cm⁻¹- C-O (ether) stretching ~1250 cm⁻¹- C-Br stretching ~600-700 cm⁻¹ |
| MS (Mass Spec) | - Molecular ion peak (M+) showing characteristic isotopic pattern for bromine (M+ and M+2 peaks of ~1:1 intensity).[9] Expected m/z: 245 and 247.- Fragmentation may show loss of Br• (m/z 166) to form the stable benzylic carbocation.[10] |
Synthesis and Purification
4-Methoxy-3-nitrobenzyl bromide is typically synthesized via the radical bromination of 4-methoxy-3-nitrotoluene. The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[3]
Typical Experimental Protocol: Radical Bromination
This protocol is a representative procedure based on standard methods for benzylic bromination.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxy-3-nitrotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride or chlorobenzene.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux under illumination with a tungsten lamp or by thermal initiation.[11] Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure 4-Methoxy-3-nitrobenzyl bromide.
Figure 1. General workflow for the synthesis of 4-Methoxy-3-nitrobenzyl bromide.
Reactivity and Chemical Behavior
Nucleophilic Substitution Reactions
As a benzylic halide, 4-Methoxy-3-nitrobenzyl bromide is highly reactive towards nucleophiles.[3] The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions, likely via an Sₙ2 mechanism for this primary halide. This reactivity makes it an excellent reagent for introducing the 4-methoxy-3-nitrobenzyl group into various molecules, a common strategy in the synthesis of complex pharmaceutical targets.[2] The stability of the transition state is enhanced by the adjacent aromatic ring.[3][10]
Figure 2. Sₙ2 reaction mechanism with 4-Methoxy-3-nitrobenzyl bromide.
Photolabile Protecting Group
The 2-nitrobenzyl moiety is a classic photolabile protecting group (PPG), and 4-Methoxy-3-nitrobenzyl bromide serves as a reagent to install a related protecting group.[12][13] PPGs allow for the removal of the protecting group using light, offering high spatial and temporal control without the need for chemical reagents.[12] Upon irradiation with UV light (typically >320 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that cleaves the benzylic C-O, C-N, or other C-X bond, releasing the protected substrate and a 2-nitrosobenzaldehyde byproduct.[12][13][14] This property is highly valuable in biochemistry for "caged" compounds and in multi-step organic synthesis.[12]
Figure 3. Logical pathway for photolytic deprotection of a nitrobenzyl group.
Applications in Research and Development
The unique combination of a reactive benzyl bromide and electronically-tuned aromatic ring makes 4-Methoxy-3-nitrobenzyl bromide a key intermediate.[2]
-
Pharmaceutical Synthesis: It serves as a crucial building block for constructing complex active pharmaceutical ingredients (APIs).[2] Its ability to readily alkylate nucleophiles like phenols, amines, and thiols is fundamental to assembling larger molecular frameworks.
-
Photocaging: It can be used to synthesize "caged" biological molecules, such as neurotransmitters or nucleotides. These molecules are biologically inactive until released by a pulse of light, allowing researchers to study biological processes with high precision.
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile reagent for introducing the 4-methoxy-3-nitrobenzyl group, which can be further modified (e.g., reduction of the nitro group) to access a variety of other functionalities.[1]
Safety and Handling
As a substituted benzyl bromide, this compound is expected to be a lachrymator and corrosive. Appropriate safety precautions are mandatory.
-
Hazard Identification: Causes skin irritation and serious eye damage. May cause respiratory irritation.[15]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][16] Avoid inhalation of dust and contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16] Store locked up.[16]
-
First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[4][16] For skin contact, wash off with soap and plenty of water.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth with water and consult a physician.[4]
Conclusion
4-Methoxy-3-nitrobenzyl bromide is a highly functionalized and reactive chemical intermediate with significant utility in organic synthesis. Its role as a versatile building block in the pharmaceutical industry and its potential application in the development of photolabile systems underscore its importance for researchers and drug development professionals. Proper understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.
References
- 1. 4-Methoxy-3-nitrobenzyl bromide | 61010-34-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. scbt.com [scbt.com]
- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 9. lehigh.edu [lehigh.edu]
- 10. quora.com [quora.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
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